molecular formula C19H16N2O3 B2409921 Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate CAS No. 338991-96-1

Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B2409921
CAS No.: 338991-96-1
M. Wt: 320.348
InChI Key: UFZQAGSBXXYFQV-OUKQBFOZSA-N
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Description

Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by its unique structure, which includes an anilinovinyl group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline with a suitable aldehyde to form the anilinovinyl intermediate. This intermediate is then reacted with a phenyl-substituted isoxazolecarboxylate ester under basic conditions to yield the desired compound. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary depending on the specific context and application.

Comparison with Similar Compounds

Methyl 5-(2-anilinovinyl)-3-phenyl-4-isoxazolecarboxylate can be compared with other isoxazole derivatives, such as:

    Methyl 5-(2-anilinovinyl)-3-(2,6-dichlorophenyl)-4-isoxazolecarboxylate: This compound has similar structural features but includes additional chlorine atoms, which may alter its reactivity and biological activity.

    Methyl 5-(2-anilinovinyl)-3-(4-methoxyphenyl)-4-isoxazolecarboxylate: The presence of a methoxy group can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 5-[(E)-2-anilinoethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-19(22)17-16(12-13-20-15-10-6-3-7-11-15)24-21-18(17)14-8-4-2-5-9-14/h2-13,20H,1H3/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZQAGSBXXYFQV-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C=CNC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)/C=C/NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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